cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClF3O2 and its molecular weight is 242.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Lambda-cyhalothric acid, also known as cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid or cis-Cyhalothric acid, is a synthetic pyrethroid insecticide . It is widely used in the synthesis of high-efficiency cyhalothric pesticides and fungicides .
Target of Action
The primary targets of Lambda-cyhalothric acid are pests that affect agricultural crops . The compound is used to control a wide spectrum of pests, including aphids, thrips, Colorado beetles, caterpillars, mosquitoes, ticks, and flies .
Biochemical Pathways
Lambda-cyhalothric acid affects various biochemical pathways. It is synthesized through a series of reactions involving hydrogenation, chlorination, and fluorination . The compound is also involved in the synthesis of cyhalothric pesticides and fungicides .
Pharmacokinetics
The pharmacokinetics of Lambda-cyhalothric acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a low aqueous solubility and is relatively volatile . It is non-mobile and, based on its chemical properties, has a low risk of leaching to groundwater . The compound is physically encapsulated in a carrier, which allows for a sustained and controlled-release property .
Result of Action
The action of Lambda-cyhalothric acid results in the elimination of pests. It is highly toxic to mammals and is a known irritant . It is also highly toxic to fish, aquatic invertebrates, and honeybees .
Action Environment
The action of Lambda-cyhalothric acid is influenced by environmental factors. Its efficacy and stability can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Lambda-cyhalothric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules It is known that lambda-cyhalothric acid is used in the synthesis of cyhalothric pesticides and fungicides .
Cellular Effects
Lambda-cyhalothric acid has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of lambda-cyhalothric acid involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lambda-cyhalothric acid change over time. It has been observed that the compound exhibits a sustained and controlled-release property, which could be adjusted by the loading capacity and temperature . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being collected .
Metabolic Pathways
Lambda-cyhalothric acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors . It also has effects on metabolic flux or metabolite levels . The details of these pathways and interactions are still being studied.
Transport and Distribution
Lambda-cyhalothric acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . The specifics of these interactions are still being researched.
Subcellular Localization
The subcellular localization of lambda-cyhalothric acid and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZAYWHHVLPBN-WREUKLMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)/C=C(/C(F)(F)F)\Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70887168, DTXSID101335879 | |
Record name | cis-Cyhalothric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-Cyhalothric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68127-59-3, 72748-35-7, 76023-99-9 | |
Record name | cis-Cyhalothric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68127-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 3-((1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068127593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072748357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (1R,3R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-Cyhalothric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-Cyhalothric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | reaction mass of (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid and (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the new bifenthrin synthesis method using lambda-cyhalothric acid?
A1: The research highlights a novel approach to synthesizing bifenthrin using lambda-cyhalothric acid as a key intermediate []. This method offers several advantages over traditional methods:
Q2: Can lambda-cyhalothric acid enantiomers be separated, and why is this important?
A2: Yes, lambda-cyhalothric acid exists as enantiomers, and research demonstrates successful enantioselective separation using chiral extraction with tartaric esters []. This separation is crucial because different enantiomers of pesticides can exhibit varying biological activities, including toxicity to target and non-target organisms. Utilizing a specific enantiomer can lead to more effective and environmentally friendly pest control.
Q3: How can I find information about the analytical methods used to detect lambda-cyhalothric acid metabolites?
A3: While the provided research doesn't directly focus on analytical methods for lambda-cyhalothric acid itself, it describes a modified QuEChERS method combined with ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) for detecting three common metabolites of pyrethroid pesticides in tea []. This example demonstrates the sophisticated techniques employed to monitor pesticide residues and their breakdown products in food. Similar analytical approaches could be adapted for detecting and quantifying lambda-cyhalothric acid and its metabolites in various matrices.
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